molecular formula C10H11BN2O8 B1494860 1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE

1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE

Cat. No.: B1494860
M. Wt: 298.02 g/mol
InChI Key: PWAHHCOFRAOTCW-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE is an ionic liquid that has garnered significant attention due to its unique properties and potential applications. This compound consists of a 1-ethyl-3-methylimidazolium cation and a bis(oxalato)borate anion. Ionic liquids like this one are known for their low volatility, high thermal stability, and excellent ionic conductivity, making them suitable for various scientific and industrial applications .

Properties

Molecular Formula

C10H11BN2O8

Molecular Weight

298.02 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone

InChI

InChI=1S/C6H11N2.C4BO8/c1-3-8-5-4-7(2)6-8;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h4-6H,3H2,1-2H3;/q+1;-1

InChI Key

PWAHHCOFRAOTCW-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCN1C=C[N+](=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methylimidazolium bis(oxalato)borate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with lithium bis(oxalato)borate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature and stirring conditions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxalate derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylimidazolium bis(oxalato)borate involves its ability to enhance the dissociation of lithium cations from the bis(oxalato)borate anion. This dissociation facilitates the transport of ions via the ion hopping mechanism, which is crucial for its application in energy storage devices. The compound’s unique structure allows for efficient ion transport and high ionic conductivity .

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium hexafluorophosphate
  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Comparison: 1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE stands out due to its unique anion, which provides distinct properties such as higher thermal stability and better ionic conductivity compared to other similar compounds. The bis(oxalato)borate anion also offers unique coordination chemistry, making it suitable for specific applications in energy storage and catalysis .

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